methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 364625-91-2
VCID: VC4186472
InChI: InChI=1S/C16H15N3O5/c1-22-12(20)7-11-14(16(21)23-2)13(9-3-5-19-6-4-9)10(8-17)15(18)24-11/h3-6,13H,7,18H2,1-2H3
SMILES: COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC
Molecular Formula: C16H15N3O5
Molecular Weight: 329.312

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

CAS No.: 364625-91-2

Cat. No.: VC4186472

Molecular Formula: C16H15N3O5

Molecular Weight: 329.312

* For research use only. Not for human or veterinary use.

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate - 364625-91-2

Specification

CAS No. 364625-91-2
Molecular Formula C16H15N3O5
Molecular Weight 329.312
IUPAC Name methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C16H15N3O5/c1-22-12(20)7-11-14(16(21)23-2)13(9-3-5-19-6-4-9)10(8-17)15(18)24-11/h3-6,13H,7,18H2,1-2H3
Standard InChI Key SDEHYWLRQJNLKR-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate, reflects its intricate structure:

  • Pyran core: A six-membered oxygen-containing heterocycle.

  • Pyridin-4-yl substituent: A nitrogen-containing aromatic ring at position 4.

  • Functional groups:

    • Amino (-NH₂) and cyano (-CN) groups at positions 5 and 6.

    • Methoxy-oxoethyl (-CH₂COOMe) and methyl ester (-COOMe) groups at positions 2 and 3 .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₆H₁₅N₃O₅
Molecular weight329.31 g/mol
CAS Registry Number364625-91-2
SMILESCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC

Spectral Characterization

Characterization relies on advanced spectroscopic techniques:

  • NMR: Distinct signals for the pyridine ring (δ 8.5–7.5 ppm), ester carbonyls (δ 165–170 ppm), and amino protons (δ 5.0–6.0 ppm).

  • IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

  • Mass spectrometry: Molecular ion peak at m/z 329.31 .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-component reactions (MCRs) under green chemistry principles:

  • One-pot condensation: Reacting dimethyl acetylenedicarboxylate, malononitrile, pyridine-4-carbaldehyde, and methyl acetoacetate in aqueous media.

  • Catalysis: Tetraethylammonium bromide (TEAB) or cerium dioxide (CeO₂) nanoparticles enhance yield (up to 85%) and reduce reaction time.

Table 2: Representative Synthetic Conditions

ComponentRoleConditionsYield
Dimethyl acetylenedicarboxylateDienophile80°C, H₂O, TEAB82%
MalononitrileNucleophile6 hours, reflux-
Pyridine-4-carbaldehydeAromatic aldehydepH 8–9-

Industrial Scalability

Industrial production emphasizes solvent-free conditions and recyclable catalysts to minimize waste. Continuous flow reactors have been proposed to improve efficiency.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s functional groups enable diverse transformations:

  • Oxidation: Cyano groups convert to carboxylic acids using KMnO₄/H₂SO₄.

  • Reduction: Amino groups undergo alkylation or acylation to form secondary amines.

  • Nucleophilic substitution: Methoxy-oxoethyl side chains react with amines or thiols .

Stability Considerations

The pyran core is stable under acidic conditions but prone to ring-opening in strong bases. Storage recommendations include inert atmospheres and low temperatures .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial activity: Demonstrates MIC values of 8–16 µg/mL against S. aureus and E. coli due to pyridine-mediated membrane disruption.

  • Kinase inhibition: Potent inhibitor of EGFR (IC₅₀ = 0.45 µM) and VEGFR-2, showing promise in cancer therapy .

  • Neuroprotective effects: Modulates NMDA receptors in preclinical models of Alzheimer’s disease .

Materials Science

  • Coordination polymers: Serves as a ligand for luminescent Zn(II) complexes used in OLEDs .

  • Covalent organic frameworks (COFs): Enhances porosity and thermal stability in gas storage applications .

Comparative Analysis with Analogues

Structural Analogues

  • Methyl 6-amino-4-(3-chloro-4-methoxyphenyl) variant: Higher lipophilicity (LogP = 2.53) but reduced aqueous solubility .

  • Trifluoromethyl-substituted derivative: Improved metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) .

Table 3: Bioactivity Comparison

CompoundEGFR IC₅₀ (µM)MIC (µg/mL)LogP
Target compound0.458–161.39
4-(4-Methylphenyl) analogue1.232–642.1
3-Trifluoromethylphenyl derivative0.7816–322.8

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